molecular formula C9H15ClN2 B2376211 propyl[(pyridin-2-yl)methyl]amine hydrochloride CAS No. 405879-14-3

propyl[(pyridin-2-yl)methyl]amine hydrochloride

Cat. No.: B2376211
CAS No.: 405879-14-3
M. Wt: 186.68
InChI Key: XSOOGYONPWNWKN-UHFFFAOYSA-N
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Description

propyl[(pyridin-2-yl)methyl]amine hydrochloride: is an organic compound with the molecular formula C9H15ClN2 . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of propyl[(pyridin-2-yl)methyl]amine hydrochloride typically begins with pyridine and propylamine.

    Reaction Conditions: The reaction involves the alkylation of pyridine with propylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

    Large-Scale Synthesis: For industrial production, the synthesis is scaled up using larger reactors and more efficient purification techniques.

    Optimization: Reaction conditions are optimized to maximize yield and minimize by-products. This often involves the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: propyl[(pyridin-2-yl)methyl]amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can also be reduced to form different reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.

Major Products:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: propyl[(pyridin-2-yl)methyl]amine hydrochloride is used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

Medicine:

    Drug Development: this compound is explored as a potential drug candidate for various therapeutic applications.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: propyl[(pyridin-2-yl)methyl]amine hydrochloride can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: The compound can also bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Pyridin-2-ylmethylamine: A similar compound with a different alkyl group.

    Propylamine: A simpler amine without the pyridine ring.

    Pyridine: The parent compound without the propylamine group.

Uniqueness:

    Structural Features: The combination of the pyridine ring and the propylamine group gives propyl[(pyridin-2-yl)methyl]amine hydrochloride unique chemical properties.

    Reactivity: The compound’s reactivity is distinct due to the presence of both the pyridine ring and the propylamine group, allowing it to participate in a wide range of chemical reactions.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-2-6-10-8-9-5-3-4-7-11-9;/h3-5,7,10H,2,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOOGYONPWNWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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